trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 100633-61-2
VCID: VC20742013
InChI: InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3
SMILES: CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F
Molecular Formula: C15H19FO2
Molecular Weight: 250.31 g/mol

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

CAS No.: 100633-61-2

Cat. No.: VC20742013

Molecular Formula: C15H19FO2

Molecular Weight: 250.31 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate - 100633-61-2

CAS No. 100633-61-2
Molecular Formula C15H19FO2
Molecular Weight 250.31 g/mol
IUPAC Name (4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate
Standard InChI InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3
Standard InChI Key YCODTMZSONXRIF-UHFFFAOYSA-N
SMILES CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F
Canonical SMILES CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F

Identification and Nomenclature

Chemical Identifiers

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate is uniquely identified by several standardized identifiers in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) under the number 100633-61-2 . In the PubChem database, it is assigned the Compound Identifier (CID) 19695575 . These identifiers enable unambiguous reference to this specific chemical entity in scientific literature and regulatory contexts.

Additionally, the compound has been assigned the InChIKey YCODTMZSONXRIF-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the compound's structure . This identifier enables efficient computational handling and searching of chemical information across various databases and platforms.

Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate . This systematic name precisely describes the molecular structure, indicating a 4-fluorophenyl group connected via an ester linkage to a 4-ethylcyclohexane-1-carboxylic acid.

The compound is also known by several synonyms in scientific literature, including:

  • TRANS-4-FLUOROPHENYL 4-ETHYLCYCLOHEXANECARBOXYLATE

  • (4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate

  • 4-FLUOROPHENYL (1S,4R)-4-ETHYLCYCLOHEXANE-1-CARBOXYLATE

  • 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate

  • trans-4-ethyl-cyclohexanecarboxylic acid 4-fluoro-phenyl ester

The prefix "trans" specifically denotes the stereochemical arrangement of the substituents on the cyclohexane ring, where the ethyl group and the carboxylate group are positioned on opposite sides of the ring plane.

Structural and Physical Properties

Molecular Structure

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate consists of three main structural components: a 4-fluorophenyl group, a carboxylate ester linkage, and a 4-ethylcyclohexane moiety. The compound contains a cyclohexane ring substituted at the 1-position with a carboxylate group and at the 4-position with an ethyl group. The carboxylate group forms an ester linkage with a 4-fluorophenyl group, where the fluorine atom is positioned at the para position of the phenyl ring .

The trans configuration of substituents on the cyclohexane ring indicates that the ethyl group and the carboxylate group are positioned on opposite sides of the ring plane. This stereochemical arrangement significantly influences the conformational properties of the molecule and its potential for intermolecular interactions.

Physical Characteristics

The physical properties of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate are summarized in the following table:

PropertyValueSource
Molecular FormulaC15H19FO2
Molecular Weight250.31 g/mol
Exact Mass250.13700
LogP3.94750
Polar Surface Area (PSA)26.30000
Melting PointNot available in search results-
Boiling PointNot available in search results-
DensityNot available in search results-

The compound's relatively high LogP value (3.94750) suggests significant lipophilicity, indicating preferential solubility in non-polar solvents compared to water . This property is particularly relevant for understanding the compound's potential behavior in biological systems and its applications in specific industrial processes.

The Polar Surface Area (PSA) of 26.30000 represents the surface area occupied by polar atoms in the molecule and serves as an indicator of the compound's ability to permeate cell membranes . The moderate PSA value suggests potential for passive membrane permeability, which could be relevant for biological applications.

Chemical Properties

The chemical properties of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate are largely determined by its functional groups and structural features. The ester linkage represents a key reactive site in the molecule, susceptible to nucleophilic attack and hydrolysis under appropriate conditions.

The cyclohexane ring, with its ethyl substituent, contributes to the hydrophobic character of the molecule. The trans configuration of substituents on this ring affects the conformational properties of the molecule, potentially influencing its packing in solid state and its interactions with other molecules.

Related Compounds and Comparisons

Structural Analogs

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate belongs to a broader family of cyclohexane carboxylates, which have been studied for various applications. Closely related compounds include other fluorophenyl cyclohexanecarboxylates and substituted phenyl cyclohexanecarboxylates, which differ in the nature and position of substituents on either the phenyl ring or the cyclohexane moiety.

One notable structural analog is trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate, which contains a cyano group in place of the fluorine atom. This compound shares the same cyclohexane and carboxylate components but differs in the electronic properties of the phenyl substituent.

Another related class of compounds includes 3,4-difluorophenyl trans-4′-substituted cyclohexane-1′-carboxylates, which contain two fluorine atoms at the meta and para positions of the phenyl ring . These compounds have been studied for their liquid crystalline properties and potential applications in display technologies.

Comparative Analysis

A comparative analysis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate with its structural analogs reveals important structure-property relationships. Studies on related compounds such as 3,4-difluorophenyl and 4-fluorophenyl cyclohexanecarboxylates have shown that the nature and position of substituents on the phenyl ring significantly influence physical properties such as transition temperatures, enthalpies, and entropies in liquid crystalline phases .

Synthesis and Characterization

Analytical Characterization

Analytical characterization of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate would typically involve multiple complementary techniques to confirm its structure, purity, and properties. These techniques may include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the connectivity and stereochemistry

  • Mass spectrometry for determining the molecular weight and fragmentation pattern

  • Infrared spectroscopy for identifying characteristic functional groups

  • X-ray crystallography for detailed three-dimensional structural analysis

  • Thermal analysis techniques for determining phase transition temperatures

Such comprehensive characterization would provide a complete understanding of the compound's structural and physical properties, essential for its reliable application in research and industry.

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